甲醇 CAS No. 1447966-22-4](/img/structure/B1377765.png)

[5-(氨甲基)噻吩-2-基](噻吩-3-基)甲醇

描述

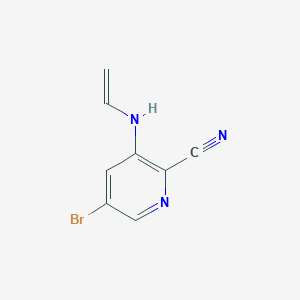

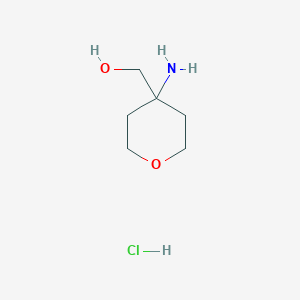

“5-(Aminomethyl)thiophen-2-ylmethanol” is a chemical compound with the molecular formula C10H11NOS2. It is a member of the family of organosulfur compounds .

Synthesis Analysis

Thiophene derivatives are synthesized using various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of “5-(Aminomethyl)thiophen-2-ylmethanol” can be represented by the InChI code: 1S/C12H13NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7,12,14H,8,13H2 .Chemical Reactions Analysis

While specific chemical reactions involving “5-(Aminomethyl)thiophen-2-ylmethanol” are not mentioned in the search results, thiophene derivatives are known to be involved in various chemical reactions. For instance, they have been used as potential ligand replacements for hybrid solar cells .Physical And Chemical Properties Analysis

“5-(Aminomethyl)thiophen-2-ylmethanol” has a molecular weight of 219.31 g/mol . More specific physical and chemical properties are not provided in the search results.科学研究应用

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, including compounds like “5-(Aminomethyl)thiophen-2-ylmethanol”, have been studied for their potential as anticancer agents . The structure of thiophene allows for the synthesis of compounds that can interact with various biological targets. Research has shown that modifying the thiophene moiety can lead to compounds with significant anticancer activity, potentially offering new avenues for cancer treatment.

Organic Electronics: Semiconductors

In the field of organic electronics , thiophene-based molecules are integral to the development of organic semiconductors . These compounds can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives make them suitable for use in devices that require high charge-carrier mobility.

Material Science: Corrosion Inhibitors

The industrial application of thiophene derivatives as corrosion inhibitors is well-documented . These compounds can form protective layers on metals, preventing oxidative damage and extending the life of various industrial components. The research into new thiophene-based corrosion inhibitors continues to be a significant field of study.

Pharmacology: Anti-Inflammatory Drugs

Thiophene derivatives are known to exhibit anti-inflammatory properties . This makes them valuable in the design of new anti-inflammatory drugs. The ability to modulate the thiophene structure allows chemists to enhance the efficacy and reduce the side effects of these pharmacological compounds.

Antimicrobial Applications

The antimicrobial properties of thiophene derivatives make them candidates for use in the development of new antimicrobial agents . These compounds can be designed to target specific microbial pathways, potentially leading to treatments for bacterial and fungal infections that are resistant to current medications.

Neuroscience: Neuroprotective Agents

Some thiophene derivatives have been explored for their neuroprotective effects . These compounds may offer protection against ischemic cell damage, which is crucial in conditions such as stroke or neurodegenerative diseases. The research in this area aims to develop drugs that can safeguard neurons from damage due to oxidative stress or other neurotoxic factors.

Biochemistry: Metal Detoxification Studies

Thiophene-based compounds have been used as biomimetic models in studies of metal detoxification . These studies are essential for understanding how organisms manage heavy metal stress and can lead to the development of new strategies for treating heavy metal poisoning.

Antioxidant Research

Lastly, the antioxidant properties of thiophene derivatives are of interest in both medicinal chemistry and material science . Antioxidants play a crucial role in preventing oxidative stress, which can lead to cellular damage. Research into thiophene-based antioxidants could lead to new treatments for diseases caused by oxidative stress and new materials that are more resistant to degradation.

属性

IUPAC Name |

[5-(aminomethyl)thiophen-2-yl]-thiophen-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS2/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6,10,12H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUUISKLTZNDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CC=C(S2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

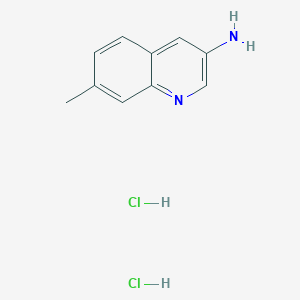

![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)

![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)